2,4-Diamino-6-methylphenol hydrochloride
Description
Contextual Significance of Diaminophenol Derivatives in Modern Organic Synthesis
Diaminophenol derivatives are a class of aromatic compounds that serve as highly versatile precursors in modern organic synthesis. Their trifunctional nature, possessing a hydroxyl group and two amino groups on an aromatic ring, allows for a wide range of chemical transformations. These functional groups can be selectively modified, making them crucial building blocks for the construction of complex molecular architectures.
A primary application of these derivatives is in the synthesis of heterocyclic compounds. frontiersin.org The vicinal arrangement of amino and hydroxyl groups in some isomers, or the meta- and para-positioning in others, enables the formation of various fused ring systems through condensation reactions. These heterocyclic scaffolds are central to the development of pharmaceuticals, agrochemicals, and materials science. For instance, aminophenol-based structures are integral to active pharmaceutical ingredients (APIs) and are frequently explored for their biological activities. nbinno.com The synthesis of complex molecules like Luxabendazole, a broad-spectrum anthelmintic, relies on diaminophenol intermediates, highlighting their economic and practical value in medicinal chemistry. google.com
Strategic Importance of 2,4-Diamino-6-methylphenol (B95546) Hydrochloride as a Synthetic Intermediate
2,4-Diamino-6-methylphenol hydrochloride holds strategic importance due to the specific reactivity endowed by its substitution pattern. The presence of two nucleophilic amino groups and a hydroxyl group allows it to act as a potent precursor in several synthetic pathways.
Its primary role is as an intermediate in the production of specialized chemicals, including:
Dyes and Pigments: The aromatic diamine structure is a classic component in the synthesis of various dyes. The amino groups can be diazotized and coupled with other aromatic systems to generate azo dyes with a range of colors. The specific substitution on the ring, including the methyl and hydroxyl groups, modulates the final color and properties of the dye. orientjchem.org
Polymer Science: Aminophenols are used in the synthesis of high-performance polymers. They can be incorporated into polymer backbones to enhance thermal stability, conductivity, and mechanical properties. For example, aminophenol derivatives can be polymerized to form polyaniline-like conductive polymers. mdpi.com Research has also shown the synthesis of copolymer resins through the condensation polymerization of 2,4-diaminophenol (B1205310) with formaldehyde (B43269) and other monomers. researchgate.net
Pharmaceutical and Biologically Active Molecules: The scaffold of 2,4-diamino-6-methylphenol is a valuable starting point for creating more complex molecules with potential therapeutic applications. The functional groups can be derivatized to interact with biological targets. nbinno.com For example, related diaminopteridine derivatives, which can be synthesized from diamino precursors, are key intermediates in the production of drugs like Methotrexate. google.com
Overview of Contemporary Research Directions for Aromatic Aminophenol Systems
Modern chemical research continues to explore the vast potential of aromatic aminophenol systems, with several key directions emerging:
Catalytic Functionalization: A major focus is the development of advanced catalytic systems for the selective functionalization of aminophenols. Researchers have developed orthogonal copper- and palladium-based catalyst systems that can selectively perform O- or N-arylation on unprotected aminophenols. nih.govmit.edunih.gov This allows for the precise and efficient synthesis of complex derivatives without the need for cumbersome protection-deprotection steps. scispace.comresearchgate.net Furthermore, methods for site-selective C-H amination, for instance at the C2-position of p-aminophenols using copper catalysts, are being developed to create novel aminophenol structures under mild conditions. rsc.orgrsc.org
Dehydrogenative Synthesis: Innovative one-pot methods are being designed for the synthesis of functionalized aminophenols. One such approach is the dehydrogenative synthesis from simple precursors like cyclohexanones and amines, which enables the direct incorporation of amino and hydroxyl groups onto an aromatic ring. researchgate.net
Materials Science: The application of aminophenols in creating advanced materials is a growing field. This includes their use in functionalizing inorganic adsorbents for water treatment or grafting onto materials like graphene oxide to create composites with enhanced ion-exchange capacity and potential applications in energy storage systems. researchgate.netnih.gov
Medicinal Chemistry: The synthesis of novel aminophenol derivatives as potential therapeutic agents remains a vibrant area of research. Studies involve creating and screening libraries of these compounds, such as Schiff base derivatives, for a wide range of biological activities, including antimicrobial and antidiabetic properties. nih.govmdpi.com
Delimitation of Research Scope for this compound
This article is strictly focused on the chemical significance and synthetic utility of this compound within the context of advanced chemical research. The scope is confined to:
The role of diaminophenol derivatives as a class in organic synthesis.
The specific applications of this compound as a synthetic intermediate in the production of other chemical entities.
Broad, contemporary research trends involving the synthesis and functionalization of aromatic aminophenol systems.
The discussion is centered exclusively on the chemical properties, reactivity, and applications in a research and development setting. This article does not provide information on dosage, administration, safety profiles, or adverse effects of this compound or its derivatives.
Structure
3D Structure of Parent
Properties
CAS No. |
65879-44-9 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
InChI Key |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.Cl |
Related CAS |
81028-94-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Diamino 6 Methylphenol Hydrochloride and Its Derivatives
Historical Evolution of Synthesis Routes for o-Aminophenols and Diaminophenols
The synthesis of o-aminophenols and diaminophenols has historically been dominated by the reduction of the corresponding nitro-substituted aromatic compounds. Early methods often relied on robust but environmentally challenging reagents. A common historical approach for the synthesis of compounds like 2,4-Diamino-6-methylphenol (B95546) would likely have involved a two-step process starting from o-cresol (B1677501).
First, the nitration of o-cresol would yield 2,4-dinitro-6-methylphenol. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions of this nitration, such as temperature and acid concentration, would be crucial in determining the yield and isomeric purity of the dinitro product.
The second and key step is the reduction of the two nitro groups to amino groups. Historically, this was often accomplished using metal/acid combinations. The Béchamp reduction, using iron filings in the presence of an acid such as hydrochloric acid or acetic acid, was a widely employed method for the large-scale production of anilines from nitroaromatics. The reaction proceeds through the gradual oxidation of iron to iron(II) and iron(III) oxides, while the nitro groups are reduced. The resulting diaminophenol would then be treated with hydrochloric acid to precipitate it as the more stable hydrochloride salt.
Another classical laboratory and industrial method for nitro group reduction is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is known for its efficiency in reducing aromatic nitro compounds to the corresponding anilines. The reaction involves the oxidation of Sn(II) to Sn(IV).
Catalytic hydrogenation emerged as a cleaner and more efficient alternative to metal/acid reductions. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent under pressure. Catalytic hydrogenation offers the significant advantage of producing water as the only byproduct, thus avoiding the formation of large amounts of metal sludge associated with methods like the Béchamp reduction.
The table below summarizes the key historical methods for the reduction of dinitrophenols to diaminophenols.
| Reduction Method | Reagents | Key Advantages | Key Disadvantages |
| Béchamp Reduction | Iron (Fe), Acid (e.g., HCl, Acetic Acid) | Low cost of reagents | Formation of large amounts of iron sludge, harsh reaction conditions |
| Tin(II) Chloride Reduction | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | High efficiency for aromatic nitro compounds | Stoichiometric use of a metal salt, generation of tin-containing waste |
| Catalytic Hydrogenation | Hydrogen (H₂), Catalyst (e.g., Pd/C, Pt/C, Raney Ni) | High efficiency, clean byproducts (water) | Higher initial cost of catalysts, requires specialized pressure equipment |
Mechanistic Studies of 2,4-Diamino-6-methylphenol Hydrochloride Formation Pathways
The formation of this compound from its dinitro precursor, 2,4-dinitro-6-methylphenol, primarily involves the reduction of the two nitro groups. The mechanisms of these reductions have been the subject of extensive study.
R-NO₂ + 3SnCl₂ + 7HCl → R-NH₃Cl + 3SnCl₄ + 2H₂O
The mechanism is believed to proceed through several intermediates. The nitro group is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂). The acidic conditions are crucial for protonating the intermediates and the final amino group. In the case of 2,4-dinitro-6-methylphenol, this process occurs for both nitro groups.
Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of nitroarenes on the surface of a metal catalyst is also a stepwise process. The reaction involves the adsorption of both the nitro compound and molecular hydrogen onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms on the metal surface. These highly reactive hydrogen atoms are then transferred to the nitro group in a sequential manner.
Similar to the SnCl₂ reduction, the reaction is thought to proceed through nitroso and hydroxylamino intermediates. The catalyst provides a surface for the reaction to occur with a lower activation energy. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For a dinitro compound like 2,4-dinitro-6-methylphenol, the reaction conditions would need to be carefully controlled to ensure the complete reduction of both nitro groups without causing other unwanted side reactions, such as reduction of the phenol (B47542) ring.
The synthesis of derivatives of 2,4-Diamino-6-methylphenol often requires selective transformations of its functional groups (two amino groups and one hydroxyl group). The challenge lies in achieving chemoselectivity, as all three groups can be reactive under certain conditions.
For instance, acylation reactions with reagents like acetic anhydride (B1165640) or acetyl chloride could potentially react with both the amino and hydroxyl groups. To achieve selective N-acylation, the hydroxyl group might need to be protected first. Alternatively, controlling the reaction conditions, such as temperature and the amount of acylating agent, can sometimes favor the more nucleophilic amino groups over the less nucleophilic phenolic hydroxyl group.
Similarly, alkylation reactions could occur at the nitrogen or oxygen atoms. The relative reactivity of these sites can be influenced by the pH of the reaction medium. In basic conditions, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion, which can favor O-alkylation. In contrast, under neutral or slightly acidic conditions, the amino groups are generally more nucleophilic.
The presence of two amino groups also presents a challenge for achieving mono-substitution. Statistical mixtures of mono- and di-substituted products are often obtained. Strategies to achieve selective mono-substitution might involve using a bulky reagent that sterically hinders the reaction at the second amino group after the first one has reacted, or by using a limiting amount of the reagent and carefully controlling the reaction conditions.
Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. This has led to the exploration of new synthetic routes for aminophenols and their derivatives.
One of the main goals of green chemistry in this context is to replace hazardous reagents and solvents and to reduce waste. For the synthesis of diaminophenol hydrochlorides, this translates to finding alternatives to the traditional metal/acid reduction methods that generate large amounts of waste.
Catalytic transfer hydrogenation is one such greener alternative. This method uses a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (often Pd/C). This approach avoids the need for high-pressure hydrogen gas, making the process safer and more accessible for laboratory and industrial scale-up.
Another green approach involves the use of biocatalysis. Certain enzymes, such as nitroreductases, are capable of reducing nitro groups to amino groups under mild, aqueous conditions. While the application of biocatalysis for the synthesis of specific compounds like 2,4-Diamino-6-methylphenol is still an area of active research, it holds significant promise for developing highly selective and sustainable manufacturing processes.
The use of water as a solvent for these reactions is also a key aspect of green chemistry. While the starting material, 2,4-dinitro-6-methylphenol, may have limited solubility in water, the use of phase-transfer catalysts or co-solvents can facilitate the reaction in an aqueous medium.
The table below outlines some green chemistry approaches for the synthesis of diaminophenols.
| Green Synthetic Approach | Key Features | Advantages |
| Catalytic Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid) instead of H₂ gas | Avoids the need for high-pressure equipment, safer to handle |
| Biocatalysis | Use of enzymes (e.g., nitroreductases) | High selectivity, mild reaction conditions (aqueous, room temperature) |
| Reactions in Green Solvents | Use of water, supercritical CO₂, or ionic liquids as the reaction medium | Reduced environmental impact, potential for easier product separation |
The development of advanced catalytic systems is crucial for improving the efficiency, yield, and purity of this compound production. Research in this area focuses on several aspects:
Catalyst Support: The choice of support material for the metal catalyst can significantly impact its activity and stability. High-surface-area materials like activated carbon, alumina (B75360), and silica (B1680970) are commonly used. More advanced supports, such as carbon nanotubes or graphene, are also being explored to enhance catalyst performance.
Bimetallic Catalysts: The use of bimetallic catalysts, where a second metal is added to the primary catalyst (e.g., Pd-Pt, Pd-Au), can lead to synergistic effects that improve catalytic activity, selectivity, and resistance to poisoning.
Nanocatalysts: The use of metal nanoparticles as catalysts offers the advantage of a very high surface-area-to-volume ratio, which can lead to a significant increase in catalytic activity. The size and shape of the nanoparticles can be tuned to optimize their performance for a specific reaction.
Catalyst Recovery and Reuse: To make the process more cost-effective and sustainable, it is important to be able to easily recover and reuse the catalyst. Magnetic nanoparticles coated with a catalytic metal are one innovative solution that allows for easy separation of the catalyst from the reaction mixture using a magnet.
By optimizing these catalytic systems, it is possible to achieve higher yields and purity of this compound, while also minimizing the environmental impact of the synthesis process.
Microwave-Assisted Synthesis Techniques for Related Diaminophenols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govcem.com This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. ijprdjournal.com While specific literature on the direct microwave-assisted synthesis of 2,4-Diamino-6-methylphenol is limited, the principles can be effectively applied based on the synthesis of structurally related diaminophenols, which typically involves the reduction of corresponding dinitro compounds.
The reduction of aromatic nitro groups is a well-established transformation that is significantly accelerated under microwave irradiation. cem.comresearchgate.net For the synthesis of diaminophenols, this typically involves the reduction of a dinitrophenol precursor. The use of microwave heating in conjunction with various catalytic systems has shown considerable promise. For instance, the reduction of aromatic nitro compounds using hydrazine (B178648) hydrate (B1144303) supported on alumina has been effectively carried out under solvent-free microwave conditions, offering a green chemistry approach. researchgate.net
The choice of solvent is a critical parameter in microwave-assisted synthesis due to its direct influence on the heating rate and reaction efficiency. Solvents are often categorized based on their ability to absorb microwave energy (high, medium, or low absorbers). Polar solvents, which possess a permanent dipole moment, are generally more efficient at absorbing microwave radiation. However, solvent-free reactions, where the reactants themselves absorb the microwave energy, represent an even more environmentally friendly and efficient approach. youtube.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Reduction of Aromatic Nitro Compounds
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to High | Often Higher |
| By-product Formation | Can be significant | Often reduced |
| Solvent Usage | Typically requires solvents | Can be performed solvent-free |
This table presents a generalized comparison based on literature for various aromatic nitro compound reductions and may not represent all specific cases.
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters that require systematic investigation include the choice of catalyst, solvent, temperature, pressure, and reaction time.
For the catalytic hydrogenation of a dinitrophenol precursor to the corresponding diaminophenol, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed. researchgate.net The efficiency of these catalysts can be significantly influenced by the reaction medium and the presence of promoters. Microwave irradiation can enhance the activity of these catalysts, leading to faster reaction rates. researchgate.net
The selection of an appropriate solvent system is crucial not only for the reaction itself but also for the subsequent isolation and purification of the product. The solubility of the starting materials, intermediates, and the final product in the chosen solvent will dictate the ease of separation. Following the synthesis, the reaction mixture is typically worked up to isolate the free base, 2,4-Diamino-6-methylphenol. This often involves neutralization and extraction procedures.
The final step in the synthesis is the conversion of the diaminophenol base to its hydrochloride salt. This is generally achieved by treating a solution of the base with hydrochloric acid. The resulting this compound, being a salt, often exhibits lower solubility in organic solvents, facilitating its precipitation and isolation by filtration. google.com
Purification of the final product is critical to meet the stringent quality requirements for its intended applications. Crystallization is a primary method for purifying diaminophenol hydrochlorides. nih.govfrontiersin.org The choice of solvent or solvent mixture for crystallization is paramount and is determined by the solubility profile of the hydrochloride salt. The goal is to find a solvent system in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures, allowing for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.
Table 2: Key Parameters for Optimization in the Synthesis of Diaminophenols
| Parameter | Factors to Consider | Desired Outcome |
| Catalyst | Type (e.g., Pd/C, Pt/C), loading, activity, and stability. | High conversion rate, high selectivity, and recyclability. |
| Solvent | Polarity, boiling point, microwave absorption, and solubility of reactants/products. | Efficient heating, good reactant solubility, and easy product isolation. |
| Temperature | Reaction rate vs. by-product formation. | Optimal rate with minimal degradation or side reactions. |
| Pressure | Use of gaseous reactants (e.g., H2), reaction in sealed vessels. | Controlled reaction environment, especially for hydrogenations. |
| Reaction Time | Completion of reaction vs. potential for degradation. | Shortest possible time to achieve maximum yield. |
Table 3: Common Isolation and Purification Techniques for Diaminophenol Hydrochlorides
| Technique | Purpose | Key Considerations |
| Filtration | Separation of the precipitated hydrochloride salt from the reaction mixture. | Choice of filter medium, washing of the filter cake to remove residual impurities. |
| Extraction | Removal of organic impurities from the aqueous solution of the hydrochloride salt. | Selection of an immiscible organic solvent, pH adjustment to ensure the product remains in the aqueous phase. |
| Crystallization | Final purification of the hydrochloride salt. | Selection of an appropriate solvent system, control of cooling rate to obtain desired crystal size and purity. |
| Drying | Removal of residual solvent from the purified product. | Temperature and pressure conditions to avoid decomposition of the product. |
By systematically optimizing these synthetic and purification parameters, it is possible to develop a robust and efficient process for the production of high-purity this compound. The adoption of modern techniques like microwave-assisted synthesis offers a promising avenue for further improvements in terms of speed, efficiency, and environmental impact.
Reactivity and Reaction Mechanisms of 2,4 Diamino 6 Methylphenol Hydrochloride
Electrophilic and Nucleophilic Reactivity of Amino and Hydroxyl Moieties
The chemical behavior of 2,4-diamino-6-methylphenol (B95546) is dictated by the interplay of its three functional groups attached to the benzene (B151609) ring: two amino (-NH₂) groups and one hydroxyl (-OH) group. These groups, particularly the lone pairs of electrons on their nitrogen and oxygen atoms, confer significant nucleophilic character to the molecule.
The amino group is generally a better nucleophile than the hydroxyl group in neutral conditions. reddit.comresearchgate.net This is because the conjugate acid of an amine (R-NH₃⁺) is more stable (weaker acid) than that of a hydroxyl group (R-OH₂⁺), making the parent amine a stronger base and a more potent electron donor. reddit.com Consequently, in reactions with electrophiles like acyl chlorides or acetic anhydride (B1165640) under neutral or weakly basic conditions, selective acylation of the amino group is favored over the phenolic group. reddit.comresearchgate.net
However, the nucleophilicity of these moieties can be tuned by altering the reaction conditions. researchgate.net In a strongly basic medium, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is a significantly stronger nucleophile than the neutral amino group, reversing the reactivity preference and favoring reactions at the oxygen atom. researchgate.net Conversely, in strongly acidic solutions, the amino groups are protonated to form ammonium (B1175870) salts (-NH₃⁺), which deactivates their nucleophilic character and leaves the hydroxyl group as the more reactive site. researchgate.net
Amines and alcohols are both nucleophiles that can react with a variety of electrophiles in substitution reactions. libretexts.org The enhanced nucleophilicity of nitrogen compared to oxygen is evident in the direct reaction of amines with alkyl halides, whereas alcohols typically require conversion to their more nucleophilic conjugate bases (alkoxides) to react efficiently. libretexts.org
| Condition | More Nucleophilic Group | Reason |
|---|---|---|
| Neutral / Weakly Basic | Amino (-NH₂) | Nitrogen is less electronegative than oxygen, making its lone pair more available for donation. The resulting protonated amine is more stable than a protonated hydroxyl group. reddit.comresearchgate.net |
| Strongly Basic (e.g., NaH) | Phenoxide (-O⁻) | Deprotonation of the hydroxyl group creates a highly nucleophilic anion. researchgate.net |
| Strongly Acidic (e.g., HCl) | Hydroxyl (-OH) | Protonation of the amino groups to form -NH₃⁺ renders them non-nucleophilic. researchgate.net |
Redox Chemistry and Electrochemical Behavior of Diaminophenols
Aminophenols are electrochemically active compounds due to the presence of both amino and hydroxyl groups, which can be oxidized. ua.es The electrochemical properties and oxidation products of aminophenol isomers are highly dependent on the relative positions of these functional groups on the aromatic ring. ua.es
The electrochemical oxidation of aminophenols can lead to a variety of products. For instance, the oxidation of p-aminophenol in an acidic medium results in hydrolysis to form hydroquinone, which is then oxidized to p-benzoquinone. ua.es Further oxidation can lead to the formation of CO₂ and ammonium ions, without the production of a polymeric film on the electrode. ua.es In contrast, the oxidation of m-aminophenol under similar conditions produces a blocking polymeric film on the electrode surface. ua.es The oxidation of o-aminophenol can yield electroactive polymers containing phenoxazine (B87303) units. ua.es
The oxidation of p-aminophenol in an ammoniacal medium, simulating processes like hair dyeing, proceeds through an autoxidation mechanism involving dissolved oxygen. nih.gov This process leads to the formation of intermediates such as the semi-quinoneimine radical and quinoneimine, which subsequently react to form dimers, trimers, and tetramers. nih.gov
Iron can also catalyze the dark oxidative oligomerization of aminophenols under conditions relevant to atmospheric aerosols and clouds, leading to the formation of nitrogen-containing brown carbon. nih.govresearchgate.net This process can result in particle growth and the formation of insoluble, dark-colored particles. nih.gov
Radical Reactions and Antioxidant Performance of Aminophenol Structures
Aminophenol derivatives are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. This activity is closely linked to the presence of both the phenolic hydroxyl group and the aromatic amino group. bohrium.comjst.go.jp Aromatic amines and aminophenols are effective antioxidants because their electron-donating substituents can form resonance-stabilized radicals. jst.go.jp
The primary mechanism of radical scavenging involves the donation of a hydrogen atom from the phenolic -OH group to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, with the amino group contributing to this stability. The antioxidant properties of aminophenols are significantly enhanced when the hydroxyl groups are free. bohrium.com The formation of strong intramolecular hydrogen bonds, for example between an ortho-hydroxyl and amino group, can diminish the antioxidant activity by making the hydroxyl hydrogen less available for donation. bohrium.com
Studies on various p-aminophenol derivatives have shown a correlation between their structure and antioxidant activity. For example, p-alkylaminophenols exhibit superoxide (B77818) scavenging activities and can reduce lipid peroxidation. nih.gov The length of the alkyl chain can influence these activities, suggesting that structural modifications can tune the antioxidant performance. nih.govnih.gov The antioxidant and anticancer activities of certain compounds have been attributed to the p-aminophenol moiety. nih.govnih.gov Research on 4-dimethylaminophenol (DMAP) shows that it readily autoxidizes to form a stable 4-(N,N-dimethylamino)phenoxyl radical. nih.gov This radical can be rapidly reduced by superoxide (O₂⁻), highlighting its role in redox cycling. nih.gov
| Structural Feature | Impact on Antioxidant Activity | Reference |
|---|---|---|
| Free Phenolic Hydroxyl Group | Enhances activity; primary site for H-atom donation. | bohrium.com |
| Aromatic Amino Group | Stabilizes the resulting phenoxyl radical through resonance. More effective than hydroxyl groups alone. | jst.go.jp |
| Intramolecular Hydrogen Bonds | Diminishes activity by reducing the availability of the phenolic hydrogen. | bohrium.com |
| N-alkylation / Acylation | Can modify radical scavenging capabilities and lipid peroxidation inhibition. | nih.gov |
Conformer-Specific Reactivity Studies and Their Mechanistic Implications
Recent advances in experimental techniques have allowed for the study of how a molecule's specific three-dimensional shape, or conformation, affects its chemical reactivity. Many molecules, including aminophenols, can exist as multiple rotational isomers (conformers) that can interconvert. researchgate.net Isolating and studying the reactivity of individual conformers provides deep mechanistic insights. researchgate.net
Using electrostatic deflection to spatially separate conformers in a molecular beam, researchers have probed the conformer-specific reactivity of 3-aminophenol (B1664112) with calcium ions (Ca⁺). researchgate.net The study revealed that the cis conformer (where the O-H bond points towards the amino group) has a rate constant twofold larger than the trans conformer. researchgate.net This significant difference in reactivity is not due to a lower reaction barrier but is explained by conformer-specific differences in the long-range ion-molecule interaction potentials. The distinct electrostatic properties of each conformer lead to different collision rates with the ion, ultimately controlling the reaction rate. researchgate.net This demonstrates that reactivity can be controlled by selecting specific conformational states. researchgate.net Spectroscopic studies in the far-infrared region have also been used to identify and assign distinct vibrational signatures that are specific to the molecular structure of different aminophenol isomers and their conformers. rsc.org
Condensation and Polymerization Reactions Involving 2,4-Diamino-6-methylphenol Hydrochloride
Aminophenols can serve as monomers in oxidative polymerization reactions to form a variety of polymeric structures. researchgate.net The structure of the resulting polymer is highly dependent on the specific aminophenol isomer used and the reaction conditions. For example, the chemical polymerization of aminophenol isomers in an aqueous basic medium using an oxidant like ammonium persulfate yields polymers with different solubilities and properties. researchgate.net Polymers derived from o-aminophenol and p-aminophenol often contain ether linkages in the backbone, which disrupts π-electron conjugation and results in non-conductive materials. researchgate.net In contrast, the oxidation of m-aminophenol can produce a conductive polymer. ua.esresearchgate.net
The polymerization process can be influenced by various factors. For instance, in the oxidative polymerization of 2,6-dimethylphenol, the presence of a related compound like 2,4,6-trimethylphenol (B147578) can alter the molecular weight and yield of the resulting poly(phenylene oxide). vot.pl It is plausible that 2,4-diamino-6-methylphenol could undergo similar oxidative coupling reactions, potentially leading to complex polymer or copolymer structures, although specific studies on this monomer are limited. The presence of multiple reactive sites (two amino groups and one hydroxyl group) suggests the potential for forming cross-linked networks.
Diaminophenols, containing primary amino groups, readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. researchgate.netunsri.ac.id This reaction is a cornerstone of organic synthesis and proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration. researchgate.netnih.gov
The mechanism is as follows:
Nucleophilic Addition: The nitrogen atom of a primary amino group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate called a carbinolamine or hemiaminal. researchgate.netnih.gov
Dehydration: The carbinolamine intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the imine. This elimination step is often the rate-determining step and can be catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O). researchgate.netpeerj.com
In a molecule like 2,4-diamino-6-methylphenol, both primary amino groups are capable of reacting with carbonyl compounds. Depending on the stoichiometry of the reactants, it is possible to form mono-Schiff bases or di-Schiff bases where both amino groups have condensed with a carbonyl compound. The relative reactivity of the two amino groups could be influenced by steric hindrance from the adjacent methyl and hydroxyl groups. The formation of Schiff bases from 4-aminophenol (B1666318) derivatives has been well-documented, confirming the reactivity of the amino group in this class of compounds. researchgate.netmdpi.com
Azo-Coupling Reactions and Their Stereochemical Aspects
Azo-coupling is a significant electrophilic aromatic substitution reaction where a diazonium salt acts as an electrophile, reacting with an activated aromatic ring to form an azo compound, characterized by the -N=N- functional group. wikipedia.orgorganic-chemistry.org The high electron density of the aromatic ring in aminophenols makes them excellent candidates for such reactions. cuhk.edu.hk The hydroxyl and amino groups are strong activating groups, directing the incoming electrophile predominantly to the ortho and para positions. wikipedia.orgorganic-chemistry.org
The general mechanism for azo coupling involves the attack of the electron-rich aromatic ring on the positively charged terminal nitrogen of the diazonium ion. This is followed by the deprotonation of the resulting intermediate to restore aromaticity and form the stable azo compound. The pH of the reaction medium is a critical factor; the reaction is typically carried out in mildly acidic or neutral conditions to ensure the presence of the diazonium ion without deactivating the coupling component. organic-chemistry.org
Due to the substitution pattern of 2,4-Diamino-6-methylphenol, the likely position for azo coupling would be at the carbon atom with the highest nucleophilicity. A comprehensive analysis of the directing effects of all substituents is necessary to predict the exact stereochemical outcome. The stereochemistry of the resulting azo dye, particularly the E/Z isomerism around the azo bridge, can be influenced by the reaction conditions and the nature of the diazonium salt used.
Investigation of Quinonimine Moiety Formation
For 2,4-Diamino-6-methylphenol, oxidation can potentially lead to the formation of a quinonimine structure. This transformation is a redox process where the aminophenol is oxidized. nih.govresearchgate.net The presence of multiple amino groups in the molecule suggests that the resulting quinonimine could have a complex structure and may be prone to further reactions, such as polymerization or reaction with other nucleophiles present in the medium.
The mechanism of quinonimine formation generally proceeds through a series of single-electron transfer steps, often involving radical intermediates. nih.gov In biological systems or in the presence of certain oxidants, this process can be enzymatically or chemically catalyzed. Quinonimines are electrophilic and can undergo Michael addition with nucleophiles. nih.gov They are also redox-active and can participate in electron transfer reactions. nih.gov
Metal-Catalyzed Oxidative Transformations of Aminophenol Derivatives
The presence of both amino and hydroxyl groups makes aminophenol derivatives susceptible to a variety of metal-catalyzed oxidative transformations. Transition metal complexes, particularly those of copper, manganese, and iron, have been shown to catalyze the oxidation of aminophenols, leading to a diverse range of products. nih.govrsc.orgnih.govderpharmachemica.com These reactions often utilize molecular oxygen or other oxidants. rsc.org
The nature of the product formed is highly dependent on the metal catalyst, the reaction conditions, and the structure of the aminophenol substrate. For instance, the aerobic oxidation of 2-aminophenol (B121084) catalyzed by mononuclear copper(II) complexes can yield 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. rsc.org
Mechanistically, these reactions often involve the formation of a complex between the metal ion and the aminophenol substrate. This is followed by an intramolecular electron transfer to generate a substrate radical, which can then undergo further reactions such as dimerization, cyclization, or reaction with other molecules. nih.gov
The following table summarizes selected examples of metal-catalyzed oxidative transformations of aminophenol derivatives, illustrating the potential reactivity of compounds like 2,4-Diamino-6-methylphenol in the presence of such catalysts.
| Metal Catalyst | Aminophenol Substrate | Oxidant | Major Product(s) |
| Mononuclear Copper(II) complexes | 2-Aminophenol | Aerobic (O₂) | 2-Aminophenoxazine-3-one |
| Supramolecular Dimeric Mn(III) complexes | 2-Aminophenol | Aerobic (O₂) | 2-Aminophenoxazin-3-one |
| Iron(III) porphyrin complex | 2-Aminophenol | t-BuOOH | 2-Aminophenoxazinone |
| Copper(I)/nitroxyl catalyst systems | General alcohols and amines | Aerobic (O₂) | Amides (oxidative amidation) |
These examples highlight the versatility of metal catalysts in promoting the oxidative transformation of aminophenols. For 2,4-Diamino-6-methylphenol, similar catalytic systems could potentially lead to the formation of phenoxazinone-type structures, products of oxidative coupling, or other complex oxidized derivatives. The specific outcome would depend on the regioselectivity of the reaction, influenced by the positions of the amino and methyl substituents on the aminophenol ring.
Theoretical and Computational Chemistry Studies on 2,4 Diamino 6 Methylphenol Hydrochloride
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, rich in electrons, acts as an electron donor, while the LUMO, which is electron-deficient, can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.commdpi.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. irjweb.commdpi.com Conversely, a large energy gap implies high stability. irjweb.com For aromatic compounds like phenols, substituents on the ring can significantly alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. In the case of 2,4-Diamino-6-methylphenol (B95546), the electron-donating amino (-NH2) and methyl (-CH3) groups, along with the hydroxyl (-OH) group, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
DFT calculations are a standard method for determining the energies of these orbitals. For instance, studies on aminophenol isomers using the B3LYP theory level have shown how the position of the amino group affects HOMO energy levels and, consequently, the reactivity of the molecule. ingentaconnect.comresearchgate.net A similar computational approach for 2,4-Diamino-6-methylphenol hydrochloride would elucidate the spatial distribution of these orbitals and provide a quantitative measure of its electronic properties.
| Parameter | Description | Typical Value (Hypothetical) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and the molecule's ability to donate an electron. | -5.0 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and the molecule's ability to accept an electron. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). A key indicator of molecular stability and reactivity. | 3.0 to 5.0 eV |
Note: The values in this table are hypothetical and serve to illustrate how data from a computational analysis would be presented. Specific values for this compound would require dedicated DFT calculations.
Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior
Quantum chemical descriptors are derived from the energies of the frontier orbitals and provide a quantitative framework for predicting the global reactivity of a molecule. These indices help classify molecules and understand their behavior in chemical reactions. irjweb.comresearchgate.net
Based on Koopmans' theorem, the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) can be used to calculate global reactivity descriptors.
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com It is calculated as: η = (I - A) / 2
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules are generally more reactive. irjweb.com
Electronegativity (χ) represents the ability of a molecule to attract electrons. It is defined as the negative of the chemical potential (μ): χ = -μ = (I + A) / 2
Electrophilicity Index (ω) quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile. irjweb.com The index is calculated using the chemical potential and hardness: ω = μ² / (2η)
Nucleophilicity Index (N) is a measure of a molecule's ability to act as a nucleophile. While several definitions exist, one common approach relates it to the HOMO energy.
These indices are invaluable for comparing the reactivity of different substituted phenols and predicting their roles in chemical reactions. nih.govacs.org
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | A measure of polarizability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |
| Electrophilicity Index (ω) | ω = (μ² / 2η) | A measure of a molecule's electrophilic character. |
Note: This table defines key quantum chemical descriptors. Their calculation for this compound would depend on the computed HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.orguni-muenchen.de It is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net
Green regions represent areas with a neutral or near-zero potential.
For this compound, an MEP map would be expected to show negative potential (red) around the oxygen of the hydroxyl group and the nitrogens of the amino groups, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydroxyl groups, as well as the proton associated with the hydrochloride salt, would likely show positive potential (blue). The aromatic ring itself would display a complex potential landscape influenced by its substituents. researchgate.netresearchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For a substituted phenol (B47542) like 2,4-Diamino-6-methylphenol, computational methods can be used to study various reactions, such as electrophilic aromatic substitution. acs.orgwikipedia.org DFT calculations can identify the structure of the transition state and determine its activation energy. This information is crucial for predicting reaction rates and understanding regioselectivity—why a reaction occurs at one position on the aromatic ring over another. The electron-donating groups on 2,4-Diamino-6-methylphenol are ortho-para directing, and computational studies could quantify the energy barriers for substitution at the different available positions on the ring. nih.gov
Conformational Analysis and Energetics of this compound
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation between them. For this compound, key rotations would occur around the C-O bond of the hydroxyl group and the C-N bonds of the amino groups.
Intramolecular interactions, such as hydrogen bonding between the hydroxyl and adjacent amino groups, can significantly influence the relative stability of different conformers. In the hydrochloride salt form, the protonation of one or both amino groups would further affect the conformational landscape due to electrostatic interactions. quora.com Computational methods can systematically scan the potential energy surface by rotating these bonds, allowing for the identification of the global minimum energy structure and other low-energy conformers. Understanding the preferred conformation is essential as it can impact the molecule's reactivity and interactions with other molecules.
Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The analysis generates three-dimensional surfaces around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.
Key insights derived from a Hirshfeld surface analysis include:
Visualization of Close Contacts: Red spots on the Hirshfeld surface indicate close intermolecular contacts, which are crucial for understanding the packing arrangement of molecules in the solid state. These visualizations help in comprehending how different functional groups on adjacent molecules interact.
Quantitative Analysis of Interactions: The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances between the molecule's surface and the nearest atom outside the surface, allowing for the percentage contribution of each type of interaction to be calculated. In similar analyses of other molecules, H···H interactions often account for a significant portion of the total surface contacts. nih.gov
Vibrational and Electronic Spectroscopic Predictions from Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational and electronic spectra of molecules. escholarship.orgelixirpublishers.com These theoretical predictions complement experimental spectroscopic data, aiding in the assignment of spectral features and providing a deeper understanding of the molecule's electronic structure and vibrational modes.
Vibrational Spectroscopy (FT-IR and Raman):
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. By modeling the molecule's geometry and electronic structure, the vibrational modes corresponding to the stretching and bending of chemical bonds can be determined. For a molecule like this compound, computational methods could predict the characteristic vibrational frequencies for the O-H, N-H, C-N, C-O, and aromatic C-H bonds. These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and identify specific functional groups.
Electronic Spectroscopy (UV-Vis):
While detailed computational studies on the spectroscopic properties of this compound are not widely published, the application of these theoretical methods would provide a comprehensive understanding of its molecular structure and behavior.
Advanced Analytical Techniques for Characterization and Mechanistic Study of 2,4 Diamino 6 Methylphenol Hydrochloride
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic techniques are fundamental for the detailed structural analysis of 2,4-Diamino-6-methylphenol (B95546) hydrochloride, its derivatives, and any intermediates that may form during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods are pivotal for elucidating the precise molecular structure. rsc.org In the analysis of related phenol (B47542) compounds, 1H NMR spectra provide information on chemical shift, multiplicity, coupling constants, and integration, which together help to map the proton environment within the molecule. rsc.org Similarly, 13C NMR spectroscopy reveals the chemical environment of each carbon atom. rsc.org For complex structures, two-dimensional NMR techniques can establish connectivity between atoms. Data for 1H NMR spectra are typically reported in terms of chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant (Hz), and integration. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The resulting spectrum shows absorption bands corresponding to specific vibrational frequencies of chemical bonds. nih.gov For derivatives of 2,4-Diamino-6-methylphenol hydrochloride, characteristic peaks would be expected for O-H, N-H, C-N, C-O, and aromatic C-H bonds. These spectra are often reported in terms of frequency (cm⁻¹) and intensity of absorption. rsc.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelength of maximum absorbance (λmax) can be characteristic of a particular structure.
| Technique | Information Obtained | Typical Data Reported |
| Advanced NMR | Detailed molecular structure, connectivity of atoms | Chemical shift (δ ppm), coupling constants (Hz), integration |
| FT-IR | Identification of functional groups | Wavenumber (cm⁻¹) |
| UV-Vis | Electronic transitions, presence of chromophores | Wavelength of maximum absorbance (λmax) |
Chromatographic Separation Techniques for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of this compound and for analyzing the composition of complex reaction mixtures. This technique separates components based on their differential interactions with a stationary phase and a mobile phase. By comparing the retention time of a sample to that of a known standard, the identity and purity of the compound can be determined.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure. chemguide.co.uklibretexts.org For aromatic amines and phenols, characteristic fragmentation patterns, such as the loss of specific functional groups, can aid in structural confirmation. miamioh.edudocbrown.info High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction could provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This technique is also crucial for studying co-crystals, which are crystalline structures composed of two or more different molecules.
Electrochemical Methods for Reactivity and Redox Potential Assessment
Electrochemical methods, such as cyclic voltammetry, can be used to investigate the redox properties of this compound. These techniques provide information about the ease with which the compound can be oxidized or reduced, which is valuable for understanding its reactivity in various chemical environments.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. 6-napse.com This method is used to determine the thermal stability of derivatives of this compound and to study their degradation patterns. The resulting TGA curve provides data on the temperatures at which decomposition occurs and the percentage of mass loss at each stage.
| Analysis | Information Provided |
| Decomposition Temperature | The temperature at which the material begins to degrade. |
| Mass Loss Percentage | The amount of mass lost at different temperature ranges, indicating the loss of specific components. |
| Residue | The amount of material remaining at the end of the analysis. |
Advanced Microscopy Techniques for Material Characterization
Scanning Electron Microscopy (SEM): When this compound or its derivatives are incorporated into polymeric materials, scanning electron microscopy (SEM) is a vital tool for characterizing the morphology of the resulting material. mdpi.com SEM provides high-resolution images of the sample's surface, revealing details about its texture, porosity, and the distribution of different phases. researchgate.net This information is critical for understanding the structure-property relationships of the final polymer product.
Applications of 2,4 Diamino 6 Methylphenol Hydrochloride As a Chemical Building Block and Reagent
Role as a Precursor in Complex Organic Synthesis
The presence of multiple reactive sites—two amino groups in an ortho arrangement and a phenolic hydroxyl group—renders 2,4-Diamino-6-methylphenol (B95546) a valuable precursor for constructing complex molecular architectures.
Derivatization Reactions for Novel Chemical Entities
Derivatization is the process of chemically modifying a compound to produce a new substance with different chemical and physical properties, often to enhance its suitability for a specific analytical method or to create novel molecules for screening. 2,4-Diamino-6-methylphenol possesses three active functional groups amenable to derivatization: two primary amines (-NH2) and one phenolic hydroxyl (-OH).
These groups can undergo a variety of reactions to form new chemical entities:
Acylation: The amino and hydroxyl groups can react with acid halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form amides and esters, respectively. Using fluorinated acylating agents can produce derivatives with enhanced volatility and detectability for gas chromatography (GC) analysis. libretexts.orgjfda-online.com
Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the -NH2 and -OH groups into their corresponding trimethylsilyl (TMS) derivatives. This process reduces the polarity and increases the volatility of the molecule, making it more suitable for GC-MS analysis. jfda-online.com
Alkylation: The amino and hydroxyl groups can also be alkylated using various alkylating reagents. For instance, reaction with N,N-dimethylformamide dimethylacetal (DMFDA) can derivatize amines and phenols. libretexts.org
These derivatization reactions are crucial for creating novel compounds for chemical libraries and for analytical purposes where the original compound may not be easily detectable. mdpi.comddtjournal.com
| Functional Group | Derivatization Reaction | Reagent Class Example | Product Functional Group |
| Primary Amine (-NH2) | Acylation | Acid Anhydride (B1165640) | Amide |
| Phenolic Hydroxyl (-OH) | Silylation | Silylating Agent (e.g., BSTFA) | Silyl Ether |
| Primary Amine (-NH2) | Alkylation | Alkylating Agent | Alkylated Amine |
Utilization in Dye and Pigment Precursor Chemistry
Aromatic amines are foundational precursors in the synthesis of azo dyes, which represent a significant class of synthetic colorants. researchgate.netnih.gov The synthesis of an azo dye involves two main steps: diazotization and azo coupling.
Diazotization: An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. unb.cacuhk.edu.hk 2,4-Diamino-6-methylphenol has two primary amino groups, both of which can potentially undergo diazotization to form a bis-diazonium salt.
Azo Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine. cuhk.edu.hknih.gov
2,4-Diamino-6-methylphenol can function in two capacities in this process. It can be diazotized to form the electrophilic diazonium salt. Alternatively, the phenol ring itself is activated by the hydroxyl group, allowing it to act as a coupling component for another diazonium salt. The presence of multiple functional groups allows for the synthesis of complex, poly-azo dyes or dyes with specific chelating properties for metal ions, which can be used as mordant dyes.
Development of Polymeric Materials and Functionalized Surfaces
The difunctional nature of 2,4-Diamino-6-methylphenol makes it a suitable monomer for creating polymers and for modifying the surfaces of nanomaterials.
Monomer in Condensation Polymerization
2,4-Diamino-6-methylphenol can act as a diamine monomer in condensation polymerization reactions to form polyamides. Polyamides, such as Nylon, are typically synthesized by reacting a diamine with a dicarboxylic acid or a diacyl chloride. savemyexams.comrenewable-carbon.eulibretexts.org
In this context, 2,4-Diamino-6-methylphenol can be reacted with a monomer containing two carboxylic acid (or acyl chloride) groups, such as adipoyl chloride (the diacyl chloride of hexanedioic acid). The polymerization proceeds through the formation of amide linkages between the amino groups of the phenol and the acyl chloride groups, with the elimination of a small molecule (HCl in this case). libretexts.org The resulting polymer would be an aromatic polyamide. The presence of the methyl and hydroxyl groups on the phenyl ring would impart specific properties to the polymer, such as increased rigidity, higher glass transition temperature, and potential for further chemical modification via the phenolic -OH group, compared to purely aliphatic polyamides like Nylon 6,6. mdpi.comresearchgate.net
Functionalization of Nanomaterials (e.g., Graphene Oxide)
Graphene oxide (GO) is a form of graphene that is decorated with oxygen-containing functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and, importantly, epoxy (C-O-C) groups on its basal plane. nih.govmdpi.com These groups provide reactive sites for the chemical functionalization of GO.
The primary amino groups of 2,4-Diamino-6-methylphenol can react with the epoxy groups on the GO surface through a nucleophilic ring-opening reaction. nih.gov This process forms a stable, covalent C-N bond, effectively grafting the aminophenol molecule onto the graphene oxide sheet. mdpi.comresearchgate.net This functionalization serves several purposes:
It improves the dispersion of GO in various solvents.
It can alter the electronic and thermal properties of the material. mdpi.com
It introduces new functional groups (the second amine and the phenolic hydroxyl) onto the GO surface, which can be used for further reactions, such as attaching biomolecules, metal catalysts, or initiating further polymerization. nih.gov
This ability to modify the surface of nanomaterials makes 2,4-Diamino-6-methylphenol a useful agent for creating advanced hybrid materials with tailored properties.
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds
2,4-Diamino-6-methylphenol hydrochloride serves as a valuable precursor in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Its utility stems from the presence of multiple reactive sites: two amino groups and a hydroxyl group on a benzene (B151609) ring. This arrangement allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. A primary application of this compound is in the synthesis of substituted benzoxazoles, a class of compounds recognized for their presence in a range of biologically active molecules.
The synthesis of benzoxazole derivatives from this compound can be achieved through condensation reactions with various functional groups, such as carboxylic acids and their derivatives (e.g., acid chlorides, esters). The reaction typically proceeds through an initial acylation of one of the amino groups, followed by an intramolecular cyclization involving the hydroxyl group, which results in the formation of the benzoxazole ring. The methyl and the remaining amino group on the benzoxazole ring can then be further modified to generate a library of compounds for drug discovery programs.
The general scheme for the synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) derivatives involves condensation with aldehydes, carboxylic acids, or esters, often facilitated by a catalyst. researchgate.net For instance, the reaction of a 2-aminophenol derivative with a carboxylic acid can be promoted by dehydrating agents or carried out at high temperatures to drive the cyclization. ijpbs.com The presence of the two amino groups in 2,4-Diamino-6-methylphenol offers the potential for the synthesis of more complex or fused heterocyclic systems.
| Reactant 1 | Reactant 2 | Product Type | Significance in Pharmaceutical Synthesis |
| 2,4-Diamino-6-methylphenol | Carboxylic Acid | 2-Substituted-diamino-methyl-benzoxazole | Core structure for various lead compounds |
| 2,4-Diamino-6-methylphenol | Aldehyde | 2-Substituted-diamino-methyl-benzoxazole | Intermediate for further functionalization |
| 2,4-Diamino-6-methylphenol | Acid Chloride | 2-Substituted-diamino-methyl-benzoxazole | Precursor for bioactive molecules |
The strategic placement of the amino and hydroxyl groups on the aromatic ring of this compound makes it a key starting material for constructing molecules with specific three-dimensional arrangements, which is crucial for their interaction with biological targets. The ability to introduce various substituents onto the benzoxazole core allows for the fine-tuning of the physicochemical properties of the resulting compounds, a critical aspect in the optimization of lead compounds in medicinal chemistry.
Application in the Design of Analytical Reagents and Detection Systems
The chemical structure of this compound also lends itself to applications in the development of analytical reagents and detection systems. The aromatic diamine functionality is particularly useful for colorimetric and fluorometric analysis.
One significant application is in the determination of nitrite through diazotization-coupling reactions. In an acidic medium, the primary amino groups of 2,4-Diamino-6-methylphenol can react with nitrite ions to form a diazonium salt. This highly reactive species can then be coupled with a suitable aromatic compound (a coupling agent) to produce a stable and intensely colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. This principle is the basis for sensitive and selective methods for nitrite quantification in various matrices. The general mechanism for such a reaction has been established for other aromatic amines. nih.govresearchgate.netresearchgate.net
Furthermore, the diamino-phenol structure can serve as a derivatization reagent in chromatographic analysis, particularly in High-Performance Liquid Chromatography (HPLC). actascientific.com Many analytes lack a suitable chromophore or fluorophore for sensitive detection. By reacting such analytes with a derivatizing agent like this compound, a tag is introduced that allows for highly sensitive UV-Vis or fluorescence detection. For example, it can be used to derivatize carboxylic acids or other compounds, enhancing their detectability and improving chromatographic separation.
| Analytical Technique | Analyte | Role of this compound | Principle of Detection |
| Spectrophotometry | Nitrite | Diazotizable amine | Formation of a colored azo dye |
| HPLC with UV/Fluorescence Detection | Carboxylic acids, Aldehydes, etc. | Derivatization reagent | Introduction of a chromophore/fluorophore |
| Colorimetric Sensing | Metal Ions | Ligand | Formation of a colored metal complex |
The vicinal amino and hydroxyl groups can also act as a chelating moiety for metal ions. The formation of a complex between 2,4-Diamino-6-methylphenol and a metal ion can lead to a distinct color change, which can be exploited for the colorimetric detection of that specific metal ion. The selectivity and sensitivity of such a sensor can be tuned by modifying the structure of the ligand.
Future Research Directions and Unexplored Avenues for 2,4 Diamino 6 Methylphenol Hydrochloride
Investigation of Stereoselective Synthetic Pathways
The structure of 2,4-Diamino-6-methylphenol (B95546) does not inherently possess a stereocenter. However, the introduction of chiral substituents or the use of this compound as a precursor in the synthesis of more complex chiral molecules opens up avenues for stereoselective synthesis. Future research could productively focus on the following areas:
Asymmetric Synthesis of Derivatives: The development of catalytic asymmetric methods to introduce chiral side chains onto the aromatic ring or at the amino groups would be a significant advancement. For instance, asymmetric C-H functionalization reactions could be explored to install chiral alkyl or aryl groups, leading to a variety of novel, enantiomerically enriched compounds with potential applications in catalysis and materials science. nih.govacs.orgoregonstate.edu
Chiral Resolution of Derivatives: In cases where asymmetric synthesis is not readily achievable, the development of efficient chiral resolution techniques for racemic derivatives of 2,4-Diamino-6-methylphenol will be crucial. wikipedia.orgmdpi.comresearchgate.net Classical resolution via the formation of diastereomeric salts with chiral resolving agents, as well as more modern techniques like chiral chromatography, could be systematically investigated. wikipedia.orgmdpi.com
Use as a Chiral Ligand Precursor: The diamino and phenol (B47542) functionalities make this compound an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Research could be directed towards the synthesis of C2-symmetric or non-symmetric ligands by reacting the amino groups with chiral aldehydes or ketones to form Schiff bases, or by other functional group transformations.
A summary of potential stereoselective approaches is presented in Table 1.
| Approach | Description | Potential Outcome |
| Asymmetric C-H Functionalization | Direct introduction of chiral substituents onto the aromatic ring using chiral catalysts. | Enantiomerically pure derivatives with tailored properties. |
| Chiral Resolution | Separation of racemic mixtures of derivatives using techniques like diastereomeric salt formation or chiral chromatography. | Access to both enantiomers of a chiral derivative for comparative studies. |
| Chiral Ligand Synthesis | Modification of the amino and phenol groups to create novel ligands for asymmetric catalysis. | New catalysts for a variety of asymmetric transformations. |
Advanced Studies on Supramolecular Chemistry and Self-Assembly of Diaminophenol Derivatives
The presence of multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino and hydroxyl groups) in 2,4-Diamino-6-methylphenol suggests a rich potential for forming intricate supramolecular assemblies. acs.orgresearchgate.netnih.govduke.eduwikipedia.orgebrary.netmdpi.com Future research in this area could explore:
Hydrogen Bonding Networks: A systematic study of the solid-state structures of 2,4-Diamino-6-methylphenol hydrochloride and its derivatives could reveal novel hydrogen-bonding motifs. acs.orgresearchgate.netnih.gov Understanding these networks is fundamental to crystal engineering and the design of materials with specific physical properties. nih.gov
Self-Assembly into Nanostructures: The potential for derivatives of this compound to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles, should be investigated. nih.gov This could be achieved by modifying the molecule with long alkyl chains or other moieties that promote organized assembly in solution or on surfaces.
Host-Guest Chemistry: The aromatic ring and functional groups could allow the molecule to act as a host for smaller guest molecules or ions. wikipedia.orgebrary.net The design of derivatives with pre-organized cavities could lead to new sensors or molecular recognition systems.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and reactivity prediction. For a molecule like 2,4-Diamino-6-methylphenol, where experimental data may be limited, these computational tools can be particularly valuable.
Predicting Reactivity: ML models can be trained on existing chemical reaction data to predict the reactivity of the different functional groups in 2,4-Diamino-6-methylphenol towards various reagents. american.edu This would allow for the in silico screening of potential reactions and the identification of promising synthetic routes.
Designing Novel Synthetic Pathways: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to 2,4-Diamino-6-methylphenol and its derivatives. These tools can analyze vast reaction databases to identify non-obvious disconnections and suggest starting materials and reaction conditions.
Accelerating Discovery of New Reactions: By analyzing patterns in reactivity data, ML algorithms may help in the discovery of new types of reactions that are applicable to aminophenol derivatives.
The potential impact of AI and ML in the study of this compound is summarized in Table 2.
| Application | Description | Benefit |
| Reactivity Prediction | Using ML models to forecast the outcome of chemical reactions involving the target compound. | Reduced experimental effort and cost by prioritizing high-yield reactions. |
| Retrosynthesis | Employing AI algorithms to design synthetic routes to the target compound and its derivatives. | Discovery of novel and more efficient synthetic strategies. |
| Reaction Discovery | Utilizing ML to identify new reaction types and conditions for the functionalization of aminophenols. | Expansion of the synthetic chemist's toolbox. |
Exploration of its Role in Emerging Fields of Chemical Science
The unique combination of functional groups in this compound makes it a versatile building block for a range of advanced materials and applications.
Advanced Polymers: The diamino functionality allows for its use as a monomer in the synthesis of high-performance polymers such as polyamides, polyimides, or polybenzoxazoles. The phenol group can be used for further cross-linking or functionalization of the resulting polymers.
Organic Electronics: Derivatives of 2,4-Diamino-6-methylphenol could be explored for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-donating amino groups and the aromatic system are key features for charge transport and luminescence.
Functional Dyes and Pigments: The chromophoric nature of the aminophenol core can be exploited to develop new dyes and pigments with tailored absorption and emission properties. Diazotization of the amino groups followed by coupling reactions can lead to a wide variety of azo dyes.
Corrosion Inhibitors: Aminophenol derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective film.
Development of Novel Analytical Methods for Trace Detection of its Chemical Transformation Products
As the applications of 2,4-Diamino-6-methylphenol and its derivatives expand, it will become increasingly important to monitor their presence and the formation of their transformation products in various matrices, including environmental samples. nih.govuabc.mxnih.gov
Electrochemical Sensors: The electroactive nature of the aminophenol moiety makes it an excellent candidate for detection using electrochemical methods. mdpi.comnih.govnih.govmdpi.com Future research could focus on the development of highly sensitive and selective electrochemical sensors based on modified electrodes for the in-situ detection of this compound and its degradation products. mdpi.comnih.gov
Chromatographic Methods: The development of advanced liquid chromatography (LC) and gas chromatography (GC) methods, coupled with mass spectrometry (MS), will be essential for the separation, identification, and quantification of 2,4-Diamino-6-methylphenol and its transformation products at trace levels. uabc.mxresearchgate.net
Spectroscopic Techniques: Novel colorimetric and fluorometric sensing methods could be developed for the rapid and simple detection of this compound. nih.govresearchgate.net These methods could be based on specific chemical reactions that lead to a change in color or fluorescence upon interaction with the analyte. nih.gov
A comparison of potential analytical techniques is provided in Table 3.
| Technique | Principle | Advantages |
| Electrochemical Sensors | Measurement of the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity, portability, and potential for real-time monitoring. |
| Chromatography-Mass Spectrometry | Separation of analytes based on their physicochemical properties followed by their detection based on their mass-to-charge ratio. | High selectivity and sensitivity, capable of identifying and quantifying multiple analytes simultaneously. |
| Colorimetric/Fluorometric Sensors | A chemical reaction that produces a colored or fluorescent product in the presence of the analyte. | Simplicity, low cost, and suitability for on-site analysis. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2,4-Diamino-6-methylphenol hydrochloride, and how should data interpretation proceed?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 2.5–5.0 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 175.61). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch ~3200 cm<sup>-1</sup>, N-H bend ~1600 cm<sup>-1</sup>). Cross-reference with PubChem data for structural validation .
Q. Which analytical techniques are suitable for assessing purity in solvent systems?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is optimal. For rapid screening, thin-layer chromatography (TLC) using silica gel plates and a mobile phase like ethyl acetate/methanol (4:1) can resolve impurities. Quantify purity via integration of chromatographic peaks, ensuring >95% area under the curve .
Q. What are standard protocols for determining solubility profiles across pH levels?
- Methodology : Prepare buffered solutions (pH 1–13) and perform shake-flask experiments. Use UV-Vis spectroscopy to measure saturation concentrations at λmax (e.g., 280 nm). Plot solubility vs. pH to identify ionizable groups and optimize solvent selection for biological assays .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized via Mannich reaction conditions?
- Methodology : React phenol derivatives with formaldehyde and amines under acidic catalysis. Key parameters:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Molar ratios : 1:1.2:1 (phenol:amine:formaldehyde) to minimize unreacted intermediates.
- Workup : Use HCl to precipitate the hydrochloride salt, followed by recrystallization in ethanol/water (yield improvement to >75%) .
Q. How should researchers resolve contradictory reactivity data in different solvents?
- Methodology : Design a solvent polarity matrix (e.g., water, DMSO, THF) to test reactivity. Monitor reaction kinetics via <sup>1</sup>H NMR or HPLC. For polar solvents, stabilize intermediates through hydrogen bonding; nonpolar solvents may favor aggregation. Use quantum mechanical calculations (DFT) to model solvent effects on transition states .
Q. What mechanistic approaches elucidate the methyl group’s role in oxidative stability?
- Methodology : Perform accelerated stability studies under H2O2 or O2-rich conditions. Compare degradation rates of this compound with its non-methylated analog via LC-MS. Electron paramagnetic resonance (EPR) can detect radical intermediates, while X-ray crystallography reveals steric effects of the methyl group on molecular packing .
Q. How can discrepancies in reported biological activity data be reconciled?
- Methodology : Validate assay conditions (e.g., cell line viability, incubation time). Use orthogonal assays (e.g., fluorescence microscopy vs. flow cytometry) to confirm activity. Check for batch-to-batch purity variations via HPLC and adjust IC50 calculations using Hill slopes. Cross-reference with structurally similar compounds (e.g., 4-Amino-2,6-dichlorophenol hydrochloride) for mechanistic insights .
Operational and Stability Considerations
Q. What storage conditions ensure long-term stability, and how are degradation products monitored?
- Methodology : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation. Conduct stability-indicating HPLC every 6 months, tracking degradation peaks (e.g., quinone derivatives at Rt 8.2 min). Use mass spectrometry to identify decomposition pathways (e.g., demethylation or hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
